molecular formula C8H6N4O2S B13095683 4-(5-Nitrothiophen-2-YL)pyrimidin-2-amine CAS No. 913322-71-1

4-(5-Nitrothiophen-2-YL)pyrimidin-2-amine

Katalognummer: B13095683
CAS-Nummer: 913322-71-1
Molekulargewicht: 222.23 g/mol
InChI-Schlüssel: RPGPNYPYBUYNTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-Nitrothiophen-2-yl)pyrimidin-2-amine is a chemical compound with the molecular formula C8H6N4O2S and a molecular weight of 222.2252 daltons This compound is characterized by the presence of a pyrimidine ring substituted with a nitrothiophene moiety

Vorbereitungsmethoden

The synthesis of 4-(5-Nitrothiophen-2-yl)pyrimidin-2-amine typically involves the reaction of 5-nitrothiophene-2-carboxylic acid with appropriate reagents to form the desired pyrimidine derivative. One common method involves the use of ammonium thiocyanate and benzylidene acetones, followed by a series of steps including ring closure, aromatization, S-methylation, and oxidation to form the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

4-(5-Nitrothiophen-2-yl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrothiophene moiety.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4-(5-Nitrothiophen-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of mycobacterial arylamine N-acetyltransferase, an enzyme involved in the metabolism of certain drugs . The compound’s nitro group plays a crucial role in its inhibitory activity, affecting the enzyme’s function and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

4-(5-Nitrothiophen-2-yl)pyrimidin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

913322-71-1

Molekularformel

C8H6N4O2S

Molekulargewicht

222.23 g/mol

IUPAC-Name

4-(5-nitrothiophen-2-yl)pyrimidin-2-amine

InChI

InChI=1S/C8H6N4O2S/c9-8-10-4-3-5(11-8)6-1-2-7(15-6)12(13)14/h1-4H,(H2,9,10,11)

InChI-Schlüssel

RPGPNYPYBUYNTJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(N=C1C2=CC=C(S2)[N+](=O)[O-])N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.